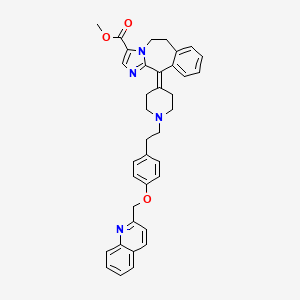

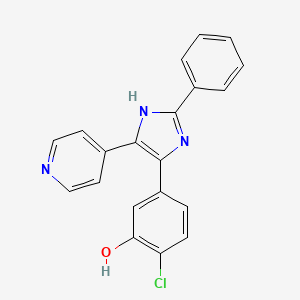

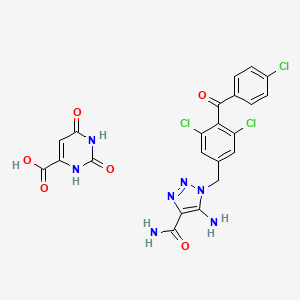

![molecular formula C26H20F3N7O B1684431 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 940310-85-0](/img/structure/B1684431.png)

4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide

Overview

Description

NVP-BHG712, also known as BHG-712, is a EphB4 kinase inhibitor and BCR-ABL inhibitor. NVP-BHG712, which inhibits EphB4 kinase activity in the low nanomolar range in cellular assays showed high selectivity for targeting the EphB4 kinase when profiled against other kinases in biochemical as well as in cell based assays. BHG-712 shows excellent pharmacokinetic properties and potently inhibits EphB4 autophosphorylation in tissues after oral administration.

Scientific Research Applications

Antineoplastic Applications

One significant application of this compound is in antineoplastic treatments. For instance, it has been used as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia (CML). A study on the metabolism of Flumatinib, a derivative of this compound, in CML patients identified various metabolites indicating the compound's complex metabolic pathways in humans (Gong, Chen, Deng, & Zhong, 2010).

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were conducted, highlighting the potential therapeutic applications in oncology and inflammation treatment (Rahmouni et al., 2016).

Histone Deacetylase Inhibition

The compound has been studied for its role as a histone deacetylase (HDAC) inhibitor. A study detailed the synthesis and evaluation of a related compound, showing its potential in blocking cancer cell proliferation and inducing apoptosis, suggesting its use in cancer treatment (Zhou et al., 2008).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazolopyrimidines has shown that certain derivatives exhibit activity against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Abdel-Gawad et al., 2003).

Anticancer and Radioprotective Activities

Some derivatives of this compound have shown significant anticancer and radioprotective activities in preliminary tests, indicating potential for both therapeutic and protective uses in oncology (Ghorab et al., 2009).

Electrophoretic Separation Studies

The compound has been involved in studies focusing on the electrophoretic separation of related substances, which is crucial for quality control in pharmaceutical development (Ye et al., 2012).

Mechanism of Action

Target of Action

NVP-BHG712, also known as 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, primarily targets the EphB4 receptor and the ABC transporter subfamily C member 10 (ABCC10) . EphB4 is a member of the largest family of receptor tyrosine kinases, Eph, and is overexpressed in various tumors . ABCC10, also known as multi-drug resistance protein 7 (MRP7), is a major mediator of paclitaxel resistance .

Mode of Action

NVP-BHG712 acts as an inhibitor of EphB4 kinase autophosphorylation, with IC50 values of 3.3 nM for EphA2 and 3.0 nM for EphB4 . It also inhibits the efflux activity of ABCC10, thereby enhancing the intracellular accumulation of paclitaxel .

Biochemical Pathways

NVP-BHG712 affects the signaling pathways of EphB4 and ephrinB2 . It has been shown to inhibit VEGF-driven angiogenesis, indicating a close crosstalk between VEGFR and EphR signaling during angiogenesis . The inhibition of EphB4-ephrinB2 reverse signaling by NVP-BHG712 results in increased tumor growth and decreased tumor vascularization and perfusion .

Pharmacokinetics

The pharmacokinetics of NVP-BHG712, particularly in combination with paclitaxel, have been studied . NVP-BHG712 significantly enhanced the intracellular accumulation of paclitaxel in HEK293/ABCC10 cells by inhibiting the efflux activity of ABCC10 .

Result of Action

The inhibition of EphB4 by NVP-BHG712 leads to decreased expression of vascular endothelial growth factor (VEGF), angiotensin 1 (Ang-1), and protein kinase B (Akt/PKB), along with increased expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and transforming growth factor beta-2 (TGF-β2) . This is consistent with the impaired vascularization of A375-EphB4 xenografts . In addition, NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance .

Action Environment

It is known that the compound is orally active , suggesting that it is stable in the gastrointestinal environment and can be absorbed into the bloodstream

Biochemical Analysis

Biochemical Properties

NVP-BHG712 has been shown to inhibit EphB4 kinase activity in the low nanomolar range in cellular assays . It exhibits high selectivity for EphB4 over other kinases . The compound interacts with the EphB4 enzyme, inhibiting its autophosphorylation . This interaction disrupts the normal function of the enzyme, leading to changes in biochemical reactions within the cell .

Cellular Effects

NVP-BHG712 has demonstrated significant effects on various types of cells and cellular processes. It has been shown to enhance the intracellular accumulation of paclitaxel in HEK293 cells transfected with ABCC10, a major mediator of paclitaxel resistance . This suggests that NVP-BHG712 can influence cell function by modulating drug resistance mechanisms. Furthermore, NVP-BHG712 has been found to inhibit VEGF-driven vessel formation, suggesting an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of NVP-BHG712 involves its binding to the EphB4 enzyme, inhibiting its autophosphorylation . This inhibition disrupts the normal signaling processes of the enzyme, leading to changes in gene expression and cellular function . The compound’s effects on VEGF-driven vessel formation suggest that it may also interact with VEGF receptor signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of NVP-BHG712 in laboratory settings are limited, the compound has been noted for its excellent pharmacokinetic properties . It potently inhibits EphB4 autophosphorylation in tissues after oral administration , suggesting that it remains stable and active over time.

Dosage Effects in Animal Models

In animal models, NVP-BHG712 has been shown to dose-dependently inhibit VEGF-driven vessel formation

Transport and Distribution

Its ability to inhibit EphB4 autophosphorylation in tissues after oral administration suggests that it is effectively distributed within the body .

properties

IUPAC Name |

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

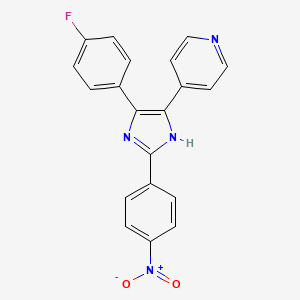

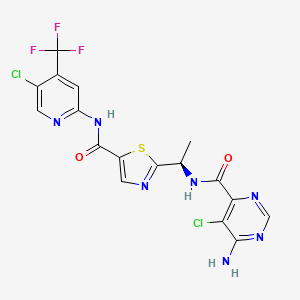

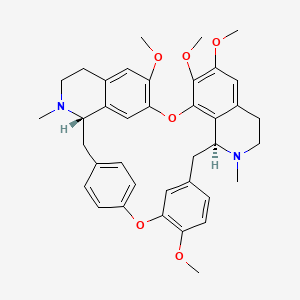

![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)

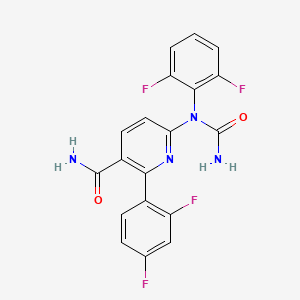

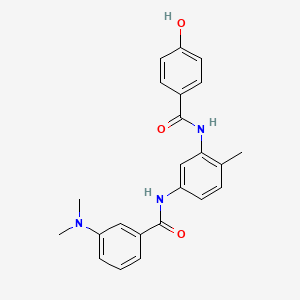

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

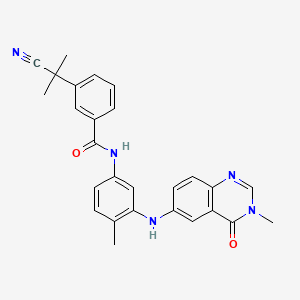

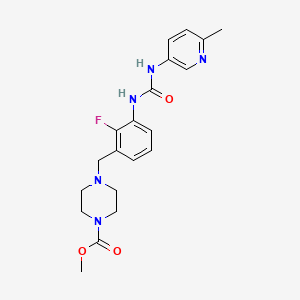

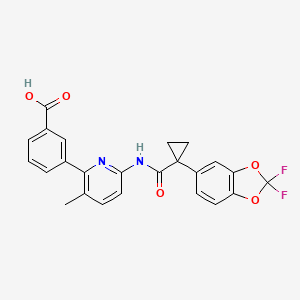

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)